2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-
Overview
Description
Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. For “2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-”, specific physical and chemical properties are not available in the resources I have .Scientific Research Applications
Synthesis and Perfumery Applications
Research has demonstrated the synthesis of tricyclic diesters involving the addition of saturated monobasic carboxylic acids to unsaturated tricyclic esters, resulting in compounds with pleasant odors that are recommended for use as synthetic fragrance substances in perfumery. For instance, the addition of C3–C5 carboxylic acids to tricyclo[5.2.1.02,6]dec-3-en-8-yl propanoate yielded tricyclic diesters with high yields and desirable fragrance profiles, highlighting their potential in the development of new perfume formulations (E. Makhmudova, R. Rasulova, V. S. Kadyrly, & M. J. Ibragimova, 2020).
Antitumor Activity
Investigations into N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)propenoic acid have shown promising antitumor activities. Specifically, certain compounds exhibited significant in vitro effectiveness against lung and breast carcinoma cell lines, indicating their potential as therapeutic agents in cancer treatment (A. Pachuta-Stec, J. Rzymowska, L. Mazur, E. Mendyk, M. Pitucha, & Z. Rzączyńska, 2009).
Antimicrobial Applications
The synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and the study of their antimicrobial activity revealed that these compounds, including variations of propenoic acid derivatives, demonstrated good antimicrobial efficacy against fungi like Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. This suggests their potential application in developing new antimicrobial agents (Mikhail V. Kalyaev et al., 2022).
Properties
IUPAC Name |
(E)-3-(1-adamantyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2,(H,14,15)/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAROXWFNHXFGIU-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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